(R)-(-)-Citramalic Acid is a chiral α-hydroxy dicarboxylic acid that serves as a versatile C5 building block in asymmetric synthesis. Its structure, featuring a quaternary stereocenter, a hydroxyl group, and two carboxylic acids, makes it a valuable precursor for a range of complex, stereochemically defined molecules. The monolithium salt form is specifically offered to provide advantages in handling, solubility, and reactivity control compared to the free acid, enabling its use in specialized synthetic applications where precise control of stereochemistry and reaction conditions is critical.
Procuring a substitute for (R)-(-)-Citramalic Acid Lithium carries significant risks that can compromise synthesis outcomes. Using the incorrect enantiomer, (S)-(+)-Citramalic Acid, will result in the synthesis of the opposite, often biologically inactive or undesired, enantiomer of the final target molecule. Substituting with racemic citramalic acid introduces impurities that are difficult to separate and dramatically reduces the yield of the desired stereoisomer. Furthermore, opting for the free acid instead of the pre-formed lithium salt necessitates an additional, sensitive *in situ* deprotonation step. This introduces process variability and potential side reactions, negating the convenience and reproducibility afforded by the ready-to-use salt.
The absolute configuration of (R)-(-)-Citramalic Acid is critical for its use as a chiral building block, directly translating its stereochemistry to the final product. In multiple total syntheses of the potent anticancer and antiviral agent (+)-Brefeldin A, (R)-Citramalic Acid is used as a key starting material to establish the correct stereochemistry early in the synthetic sequence. Using the (S)-enantiomer would lead to the unnatural and biologically distinct enantiomer of the final product, while using a racemate would result in a mixture that is difficult and costly to resolve.
| Evidence Dimension | Stereochemical Outcome |
| Target Compound Data | Leads to (+)-Brefeldin A (natural enantiomer) with >99% enantiomeric purity. |
| Comparator Or Baseline | (S)-Citramalic Acid: Leads to unnatural (-)-Brefeldin A. Racemic Citramalic Acid: Leads to a 1:1 mixture of enantiomers, reducing theoretical yield of the target to 50%. |
| Quantified Difference | 100% control of enantiomeric outcome vs. 0% or 50% yield of desired enantiomer. |
| Conditions | Total synthesis of complex natural products. |
For synthesizing biologically active molecules, starting with the correct enantiopure precursor is non-negotiable to avoid failed outcomes and complex purification.
The lithium cation is uniquely suited to form stable, five-membered chelate rings with the α-hydroxy carboxylate moiety of citramalic acid. This rigid, chelated structure can direct the stereochemical course of subsequent reactions. While not citramalic acid, a study on the reduction of α-alkyl-β-keto sulfones demonstrates this principle: the use of non-chelating conditions with CeCl3 gave a threo:erythro diastereomeric ratio of >99:1, whereas switching to a strongly chelating Lewis acid (TiCl4) completely inverted the selectivity to 1:>99 in favor of the erythro product. The pre-formed lithium salt of citramalic acid provides a direct entry into such chelation-controlled systems, which is a key reason for its procurement over other salts or the free acid.
| Evidence Dimension | Diastereomeric Ratio (d.r.) |
| Target Compound Data | Enables access to chelation-controlled reaction pathways (inferred). |
| Comparator Or Baseline | Non-chelating conditions (e.g., using CeCl3) resulted in a d.r. of >99:1 (threo:erythro). Chelating conditions (using TiCl4) resulted in a d.r. of 1:>99. |
| Quantified Difference | Complete inversion of diastereoselectivity. |
| Conditions | Stereoselective reduction of a β-keto sulfone at -78 °C. |
This compound is purchased specifically to enable chelation-controlled reactions; using a non-chelating salt or the free acid would fail to produce the desired stereoisomer.
Lithium salts of organic acids frequently exhibit enhanced solubility in common aprotic organic solvents compared to sodium, potassium, or the protonated free acids. For instance, a systematic study of six different lithium salts in five non-aqueous solvents showed that lithium salts can achieve significant solubility in solvents like DMSO and ethanol where other alkali metal salts may be sparingly soluble. This property is critical for achieving homogeneous reaction conditions in non-aqueous media, preventing the need for phase-transfer catalysts or less desirable solvent systems. Procuring the lithium salt directly ensures access to these favorable solubility profiles without an extra synthesis step.
| Evidence Dimension | Relative Solubility Order in Aprotic Solvents |
| Target Compound Data | Lithium salts generally show good solubility in polar aprotic and protic organic solvents. |
| Comparator Or Baseline | Free acids often have limited solubility in less polar organic solvents; sodium/potassium salts are often poorly soluble in solvents like THF or diethyl ether. |
| Quantified Difference | Qualitative but significant improvement in solubility, enabling homogeneous reaction conditions. |
| Conditions | Solubility in common organic synthesis solvents (e.g., DMSO, ethanol, acetonitrile). |
Enhanced solubility allows for wider solvent selection, higher effective concentrations, and more reproducible reaction kinetics, improving process efficiency and reliability.
This compound is the right choice when the synthetic plan requires the enantiopure (R)-configured C5 backbone for constructing complex natural products like the anticancer agent Brefeldin A. Its pre-defined stereocenter ensures a direct and efficient transfer of chirality, avoiding the 50% material loss and difficult separation associated with starting from a racemic mixture.
Ideal for synthetic routes that exploit lithium chelation to direct the stereochemical outcome of a key transformation, such as a substrate-directed reduction or alkylation. Procuring the lithium salt provides a reliable and direct entry point to the required rigid five-membered chelate intermediate, bypassing the need for in-situ salt formation and ensuring higher reproducibility.
This salt is the preferred form when the reaction must be conducted in polar aprotic solvents where the corresponding free acid or other alkali metal salts have poor solubility. Its enhanced solubility profile enables more efficient and scalable solution-phase chemistry, improving reaction rates and simplifying process development.